decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA
Description
Overview of Enzyme Inhibition Strategies for Peptide-Based Molecules
Enzyme inhibition by peptide-based molecules can be broadly categorized as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. The choice of inhibition strategy depends on the research question or therapeutic goal. For studying the physiological role of an enzyme, a highly specific irreversible inhibitor can be a powerful tool to create a functional knockout.
Design Principles of Peptidomimetic Scaffolds
The design of peptidomimetic scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. nih.govacs.org The primary goal is to create molecules that mimic the three-dimensional structure and binding interactions of a natural peptide ligand but with improved pharmacological properties. This often involves replacing the labile peptide bonds with more stable chemical linkages, introducing conformational constraints to lock the molecule in an active shape, and modifying side chains to enhance binding affinity and selectivity. scilit.com Structure-based design, utilizing techniques like X-ray crystallography, plays a crucial role in understanding the precise interactions between an inhibitor and its target enzyme, guiding the rational design of more potent and specific molecules. nih.govacs.org
Significance of Protease Inhibition in Fundamental Biological Processes
Proteases, enzymes that cleave peptide bonds in proteins, are integral to a vast array of biological processes. They are involved in everything from protein digestion and turnover to more complex functions like blood coagulation, immune responses, and apoptosis (programmed cell death). nih.gov Consequently, the dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections. nih.gov The ability to specifically inhibit proteases allows researchers to dissect their roles in these pathways and provides a basis for the development of targeted therapies.
Historical Context of Peptide Chloromethyl Ketones as Irreversible Enzyme Inactivators
Peptide chloromethyl ketones (CMKs) are a well-established class of irreversible inhibitors, primarily targeting cysteine and serine proteases. wikipedia.org Their history dates back to the mid-20th century with the development of compounds like Tosyl phenylalanyl chloromethyl ketone (TPCK), which was instrumental in identifying a critical histidine residue in the active site of the serine protease chymotrypsin. wikipedia.org
The mechanism of action of peptide CMKs involves the peptide sequence directing the inhibitor to the active site of the target protease. wikipedia.org Once positioned correctly, the electrophilic carbon of the chloromethyl group is attacked by a nucleophilic residue in the enzyme's active site, typically a cysteine thiol or a histidine imidazole (B134444) nitrogen. wikipedia.orgnih.gov This results in the formation of a stable covalent bond and the irreversible inactivation of the enzyme. wikipedia.orgnih.gov The high reactivity of the chloromethyl ketone "warhead" makes these compounds potent inactivators. nih.gov
Rationale for Decanoyl and Tetra-peptide Sequence Integration in Compound Design
The specific design of decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA incorporates two key features: a decanoyl group at the N-terminus and a specific tetra-peptide sequence (Arg-Arg-Leu-Leu).
The N-terminal decanoyl group is a ten-carbon fatty acid chain. N-terminal acylation, the addition of such a group, serves several purposes in peptide inhibitor design. It can increase the hydrophobicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, this modification can protect the peptide from degradation by aminopeptidases and can contribute to the binding affinity by interacting with hydrophobic pockets on the surface of the target enzyme. nih.gov
The tetra-peptide sequence Arg-Arg-Leu-Leu is crucial for the inhibitor's specificity. The sequence of amino acids in a peptidomimetic inhibitor determines which protease it will bind to. Proteases have specific recognition sites (subsites) that accommodate the side chains of the amino acids in their substrates. The Arg-Arg-Leu-Leu sequence is likely designed to target a protease that preferentially cleaves substrates with this or a similar motif. The basic arginine (Arg) residues and the hydrophobic leucine (B10760876) (Leu) residues provide key interaction points within the enzyme's active site. nih.gov
The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process for synthetic peptides.
Compound and Research Data
The following tables provide a summary of the key molecular information for this compound and a conceptual overview of the type of data generated in studies involving such inhibitors.
Table 1: Molecular Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₆₇ClN₁₀O₅ | biosynth.com |
| Molecular Weight | 743.42 g/mol | biosynth.com |
| Structure | A tetrapeptide (Arg-Arg-Leu-Leu) with an N-terminal decanoyl group and a C-terminal chloromethyl ketone. | biosynth.com |
| Class | Peptidomimetic, Irreversible Protease Inhibitor | wikipedia.orgresearchgate.net |
Table 2: Illustrative Research Findings for a Generic Peptide Chloromethyl Ketone Inhibitor
| Parameter | Description | Example Value | Reference |
| Target Enzyme | The specific protease that the inhibitor is designed to target. | Cathepsin B, SARS-CoV-2 3CLpro | nih.gov |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of inhibitor required to reduce the activity of the target enzyme by 50%. | 0.5 µM | acs.org |
| k_inact/K_i (Inactivation rate constant) | A measure of the efficiency of irreversible inhibition. | 10,000 M⁻¹s⁻¹ | nih.gov |
| Mechanism of Inhibition | The biochemical means by which the inhibitor inactivates the enzyme. | Covalent modification of the active site cysteine. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C38H68ClF3N10O8 |
|---|---|
Molecular Weight |
885.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(4S)-1-chloro-6-methyl-2,3-dioxoheptan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H67ClN10O6.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(49)44-25(15-13-18-42-35(38)39)32(51)45-26(16-14-19-43-36(40)41)33(52)47-28(21-24(4)5)34(53)46-27(20-23(2)3)31(50)29(48)22-37;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
InChI Key |
PLQVPRRTVRVHHC-ZLYCMTQRSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Enzymatic Target Identification and Specificity Profiling of Decanoyl Arg Arg Leu Leu Accl.tfa
Hypothesis-Driven Target Enzyme Selection (e.g., Serine Proteases, Proprotein Convertases)
The selection of potential enzyme targets for decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA is guided by its chemical structure, which suggests it is a peptide-based inhibitor. The presence of a chloromethylketone (AcCl) reactive group strongly indicates that the compound is an irreversible inhibitor of proteases, particularly those with a nucleophilic residue in their active site, such as serine or cysteine proteases.
The peptide sequence, Arginine-Arginine-Leucine-Leucine (Arg-Arg-Leu-Leu), provides a crucial clue to its specificity. This sequence mimics the cleavage sites of certain proprotein convertases (PCs), a family of serine proteases responsible for the maturation of many precursor proteins. Specifically, the enzyme Site-1 Protease (S1P), also known as Subtilisin/Kexin Isozyme-1 (SKI-1), recognizes and cleaves substrates at sites containing the motif (Arg/Lys)-X-(Leu/Val/Ile)-X, where X is any amino acid. The Arg-Arg-Leu-Leu sequence in the inhibitor aligns well with this consensus sequence, making S1P a prime hypothesized target.
Proprotein convertases, including S1P, play vital roles in various physiological and pathological processes, such as cholesterol metabolism and viral glycoprotein (B1211001) processing. For instance, the glycoprotein of the Lassa virus is processed by S1P, and inhibitors that block this processing could have antiviral potential. Therefore, the hypothesis-driven selection of S1P as the target enzyme for this compound is based on the inhibitor's peptidic nature, its reactive group, and its sequence similarity to known S1P substrates.
Quantitative Enzyme Inhibition Assays
To quantitatively assess the inhibitory activity of this compound against its hypothesized target, S1P, various enzyme inhibition assays can be employed. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of its potency and mechanism of action.
Fluorometric assays are highly sensitive and widely used for quantifying protease activity. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). The peptide sequence is designed to be a specific substrate for the enzyme of interest. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide, the AMC is released, resulting in a significant increase in fluorescence that can be monitored over time.
For S1P, a fluorogenic substrate such as Ac-Arg-Arg-Leu-Leu-AMC can be used. The rate of increase in fluorescence is directly proportional to the enzyme's activity. To determine the inhibitory effect of this compound, the assay is performed with a fixed concentration of the enzyme and substrate, and varying concentrations of the inhibitor. The decrease in the rate of fluorescence increase with increasing inhibitor concentration provides a measure of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Example Data from a Fluorometric Inhibition Assay
| Inhibitor Concentration (nM) | Enzyme Activity (% of Control) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
This is a hypothetical data table for illustrative purposes.
Colorimetric assays represent another common method for measuring protease activity. These assays employ a chromogenic substrate, which is a peptide linked to a color-producing molecule, such as p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released, causing a change in color that can be quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer.
The principles of the inhibition assay are similar to the fluorometric method. The reaction is carried out with the enzyme, the chromogenic substrate, and various concentrations of the inhibitor. The reduction in the rate of color development corresponds to the degree of enzyme inhibition. While generally less sensitive than fluorometric assays, colorimetric assays are robust and can be readily implemented in many laboratory settings.
Spectrophotometry can be used more broadly to measure enzyme activity beyond just colorimetric assays with pNA-conjugated substrates. For instance, some enzymatic reactions lead to a change in the absorbance spectrum of a substrate or product, which can be directly monitored.
In the context of protease inhibition, a continuous spectrophotometric assay can be developed using substrates that undergo a change in absorbance upon cleavage. The rate of this change is then measured in the presence of the inhibitor. Furthermore, spectrophotometry is essential for determining the concentration of the enzyme and inhibitor solutions before performing the assays, ensuring accuracy and reproducibility of the results.
Determination of Inhibition Constants (Ki) and Irreversible Inactivation Parameters (kinact/KI)
The determination of these parameters typically involves pre-incubating the enzyme with various concentrations of the irreversible inhibitor for different periods. At each time point, the remaining enzyme activity is measured using a suitable assay, such as a fluorometric or colorimetric assay. The observed rate of inactivation (kobs) at each inhibitor concentration is then determined by plotting the natural logarithm of the remaining enzyme activity against time.
The relationship between kobs and the inhibitor concentration ([I]) can be described by the following equation for a simple irreversible inhibition model:
kobs = kinact * [I] / (KI + [I])
By plotting kobs versus [I], the values of kinact (the maximal rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration that gives half-maximal inactivation rate) can be determined. The ratio kinact/KI provides a measure of the inhibitor's potency, with higher values indicating a more efficient inhibitor.
Table 2: Hypothetical Kinetic Parameters for this compound against S1P
| Parameter | Value | Unit |
|---|---|---|
| KI | 50 | nM |
| kinact | 0.1 | s⁻¹ |
This is a hypothetical data table for illustrative purposes.
Substrate Mimicry and Recognition Sequence Analysis
The specificity of a protease inhibitor is largely determined by how well its peptide sequence mimics the natural substrate of the target enzyme. As hypothesized, the Arg-Arg-Leu-Leu sequence of this compound is a strong mimic of the recognition motif for S1P.
S1P is known to cleave its substrates after a basic residue (Arg or Lys) at the P4 position and a hydrophobic residue (Leu, Val, or Ile) at the P2 position. The P1 and P3 positions are more variable. The inhibitor's sequence, with Arg at both the P4 and P3 positions and Leu at the P2 and P1 positions, fits this recognition pattern well. The decanoyl group at the N-terminus is a lipophilic moiety that can enhance cell permeability and may also contribute to binding interactions with the enzyme.
To further investigate the substrate mimicry and specificity, a panel of related proteases, such as other members of the proprotein convertase family (e.g., furin, PC5/6) and other serine proteases (e.g., trypsin, chymotrypsin), would be tested for their inhibition by this compound. A lack of significant inhibition of these other proteases would confirm the high specificity of the inhibitor for S1P. This specificity is crucial for the potential development of the compound as a selective therapeutic agent, as off-target inhibition could lead to undesirable side effects.
The analysis of the recognition sequence, therefore, not only confirms the identity of the target enzyme but also provides a rational basis for the design of even more potent and selective inhibitors in the future.
Role of Arg-Arg-Leu-Leu Sequence in Enzyme Active Site Recognition
The tetrapeptide sequence, Arg-Arg-Leu-Leu, is a critical determinant for the recognition of this compound by its target enzyme(s). This sequence is recognized by a specific subset of proteases that have a preference for basic residues at the P4 and P3 positions, and hydrophobic residues at the P2 and P1 positions of the substrate cleavage site. One of the primary targets for sequences resembling Arg-Arg-Leu-Leu is the proprotein convertase subtilisin/kexin isozyme-1 (SKI-1), also known as site-1 protease (S1P). SKI-1/S1P is a key enzyme in the regulation of cholesterol metabolism and the processing of various viral glycoproteins.
The enzyme's active site contains specific subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P4, etc.) of the substrate or inhibitor. The interaction between the peptide sequence and these subsites is governed by a combination of electrostatic and hydrophobic interactions.
P4 and P3 Positions (Arg-Arg): The two consecutive arginine residues at the P4 and P3 positions of the inhibitor are crucial for its recognition by proteases that have a preference for basic residues in their S4 and S3 subsites. The positively charged guanidinium (B1211019) groups of the arginine side chains can form strong salt bridges with negatively charged aspartate or glutamate residues within the enzyme's active site. This electrostatic interaction is a primary driver of the initial binding and correct positioning of the inhibitor.
The following table illustrates the typical interactions between a peptide substrate/inhibitor and the subsites of a target protease like SKI-1/S1P.
| Peptide Position | Amino Acid | Enzyme Subsite | Predominant Interaction |
| P4 | Arginine | S4 | Electrostatic |
| P3 | Arginine | S3 | Electrostatic |
| P2 | Leucine (B10760876) | S2 | Hydrophobic |
| P1 | Leucine | S1 | Hydrophobic |
Influence of Decanoyl Moiety on Enzyme Binding Affinity
The decanoyl group can interact with hydrophobic patches on the surface of the enzyme, near the active site. This interaction helps to anchor the inhibitor more firmly, thereby increasing the duration of the enzyme-inhibitor complex and enhancing the inhibitory effect. The presence of such a lipophilic group can also influence the cell permeability of the inhibitor, a crucial factor for its activity in a cellular context.
Comparative Specificity Profiling Against a Panel of Related Proteases
To fully characterize a protease inhibitor, it is essential to determine its specificity profile against a panel of related proteases. This helps to identify potential off-target effects and to understand the structural basis for its selectivity. For a compound like this compound, which targets a specific recognition sequence, it is important to assess its activity against other proteases that might recognize similar sequences.
Assessing Off-Target Enzyme Inhibition
Off-target inhibition occurs when an inhibitor binds to and inhibits enzymes other than its intended target. This can lead to undesirable side effects and complicates the interpretation of experimental results. A thorough assessment of off-target inhibition is therefore a critical step in the characterization of any new inhibitor.
For this compound, a panel of proteases for off-target screening would typically include other members of the proprotein convertase family (e.g., furin, PC5/6, PACE4), as well as other serine proteases with a preference for basic residues, such as trypsin and thrombin.
The inhibitory activity against these off-target enzymes is typically measured by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A significantly higher IC50 or Ki value for an off-target enzyme compared to the primary target indicates good selectivity.
The following table presents hypothetical data illustrating the kind of results that might be obtained from an off-target inhibition assay for a selective SKI-1/S1P inhibitor.
| Protease | Putative Target | IC50 (nM) |
| SKI-1/S1P | Yes | 10 |
| Furin | No | > 10,000 |
| PC5/6 | No | > 10,000 |
| Trypsin | No | 5,000 |
| Thrombin | No | > 10,000 |
Multiplexed Cleavage Assays for Protease Specificity
Multiplexed cleavage assays are powerful tools for rapidly assessing the specificity of a protease or the inhibitory profile of a compound against a large number of potential substrates or enzymes simultaneously. These assays often employ libraries of synthetic peptides with fluorescent or mass-spectrometric tags.
One common approach is the use of Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS). In this method, a complex mixture of peptide substrates is incubated with the target enzyme in the presence and absence of the inhibitor. The resulting cleavage products are then identified and quantified by mass spectrometry. This provides a detailed picture of the enzyme's substrate specificity and how it is affected by the inhibitor.
Another approach involves the use of fluorogenic peptide libraries. These libraries consist of peptides with a fluorophore and a quencher at opposite ends. Upon cleavage by a protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence. By screening an inhibitor against a panel of proteases, each with its specific fluorogenic substrate, a comprehensive specificity profile can be generated.
The data from such an assay can be represented as a heatmap, where the degree of inhibition is color-coded. The following is a hypothetical example of a heatmap from a multiplexed cleavage assay for an inhibitor targeting SKI-1/S1P.
| Protease | Substrate | % Inhibition (at 1 µM inhibitor) |
| SKI-1/S1P | Ac-Arg-Arg-Leu-Leu-AMC | 95% |
| Furin | Ac-Arg-Val-Lys-Arg-AMC | 5% |
| PC5/6 | Ac-Arg-Lys-Val-Arg-AMC | 8% |
| Trypsin | Ac-Gly-Arg-AMC | 15% |
| Thrombin | Ac-Gly-Val-Arg-AMC | 3% |
| Chymotrypsin | Ac-Ala-Ala-Pro-Phe-AMC | 0% |
| Elastase | Ac-Ala-Ala-Pro-Val-AMC | 0% |
This type of analysis provides a clear and quantitative assessment of the inhibitor's specificity and is invaluable for its further development and application in research and therapeutics.
Molecular Mechanism of Action Investigations
Covalent Active Site Modification by the Chloromethyl Ketone Moiety
The defining feature of Dec-RRLL-CMK is its chloromethylketone group, which acts as a warhead for the irreversible covalent modification of its target enzyme. This mechanism is characteristic of suicide inhibitors, where the enzyme's own catalytic activity initiates the process of its permanent inactivation. The peptidic portion of the inhibitor, Arg-Arg-Leu-Leu, serves to guide the molecule to the active site of the specific protease that recognizes this sequence.
Identification of Modified Amino Acid Residues in the Target Enzyme
The covalent bond formation by chloromethylketone inhibitors with serine proteases is a well-established mechanism. The process involves the alkylation of a key active site residue. In enzymes of the subtilisin family, such as SKI-1/S1P, the catalytic triad (B1167595) typically consists of aspartate, histidine, and serine. The highly reactive CMK group is attacked by the catalytic histidine residue within the enzyme's active site. This leads to the formation of a stable, covalent bond between the inhibitor and the histidine, effectively and permanently disabling the enzyme's catalytic machinery. While direct studies identifying the specific modified histidine residue in SKI-1/S1P by Dec-RRLL-CMK are not prevalent in publicly accessible literature, the mechanism is inferred from extensive research on other peptide chloromethylketones and their interactions with homologous serine proteases.
Stoichiometry of Inhibitor-Enzyme Interaction
Irreversible inhibitors that form a covalent bond with their target enzyme, such as Dec-RRLL-CMK, typically exhibit a 1:1 stoichiometric ratio of inhibition. This means that one molecule of the inhibitor is sufficient to inactivate one molecule of the enzyme. Once the covalent bond is formed, the active site is permanently blocked, and the enzyme molecule is rendered non-functional. This high efficiency is a hallmark of irreversible inhibitors and contrasts with reversible inhibitors, which require a sustained concentration to maintain inhibition as they bind and unbind from the enzyme.
Structural Elucidation of Enzyme-Inhibitor Complexes
Understanding the three-dimensional structure of the enzyme-inhibitor complex is paramount for a complete picture of the mechanism of action. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used to obtain this high-resolution structural information.
Visualization of Binding Pockets and Interacting Residues
While a specific crystal structure of the Dec-RRLL-CMK bound to SKI-1/S1P is not publicly available, extensive research on related proteases and peptide inhibitors provides a robust model for the interaction. Studies on the inhibition of subtilisin by various peptide chloromethylketones have shown that the peptide portion of the inhibitor binds in the substrate-binding cleft in an extended beta-sheet conformation. nih.gov This binding is stabilized by a series of hydrogen bonds between the peptide backbone of the inhibitor and the enzyme. nih.gov
Conformational Changes Induced Upon Inhibitor Binding
The binding of an inhibitor to an enzyme's active site often induces conformational changes in the enzyme. These changes can range from minor adjustments of side chains in the active site to large-scale domain movements. For instance, the binding of the inhibitor can stabilize a "closed" or "induced-fit" conformation of the enzyme, which can enhance the binding affinity and position the catalytic residues optimally for the reaction with the inhibitor's reactive group. Although specific data on the conformational changes in SKI-1/S1P upon binding Dec-RRLL-CMK is not available, such induced-fit mechanisms are a common feature of enzyme-ligand interactions.
Kinetic Analysis of Irreversible Enzyme Inactivation
The kinetics of irreversible inhibition are typically characterized by a two-step process. First, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E-I). This is followed by an irreversible chemical reaction that leads to the formation of the covalently modified, inactive enzyme (E-I*).
This process can be described by the following equation: E + I ⇌ E-I → E-I *
Time-Dependent Inactivation Studies
Time-dependent inactivation is a hallmark of irreversible inhibitors like decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA. This characteristic means that the extent of enzyme inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor, even at a fixed inhibitor concentration. This behavior is distinct from that of reversible inhibitors, where the equilibrium between the enzyme and inhibitor is established rapidly.
The inactivation process typically follows a two-step model. Initially, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This is followed by the formation of a covalent bond, leading to the irreversibly inactivated enzyme (E-I). The kinetics of this process can be described by the rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (Ki).
Studies on analogous peptide chloromethylketones, such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk), have demonstrated this time-dependent inhibition. For instance, in antiviral research, time-of-drug addition assays are employed to determine the specific stage of the viral life cycle that is inhibited. When dec-RVKR-cmk was added at different time points post-infection with flaviviruses, the maximum reduction in virus titer was observed when the inhibitor was present during the later stages of the viral life cycle, suggesting it interferes with virus maturation and release rather than initial entry or replication. mdpi.com This type of assay provides crucial insights into the time-dependent nature of the inhibition in a biological context. The potency of such inhibitors can be quantified by determining the second-order rate constant (kinact/Ki), which reflects the efficiency of the inactivation.
Table 1: Kinetic Parameters of Related Peptide Chloromethylketone Inhibitors
| Inhibitor | Target Enzyme | kinact (s-1) | Ki (μM) | kinact/Ki (M-1s-1) | Reference |
|---|---|---|---|---|---|
| Z-Phe-Ala-CH2Cl | Cathepsin B | - | - | 45,300 | nih.gov |
| dec-RVKR-cmk | Furin | - | ~0.001 | - | mdpi.com |
| Z-Phe-l-Val-CH2F | Cathepsin B | - | - | >100-fold more active than D-Val isomer | nih.gov |
Note: Specific kinetic data for this compound is not publicly available. The data presented is for analogous compounds to illustrate the principles of time-dependent inhibition by peptide halomethylketones.
Reversibility of Enzyme Inhibition
The presence of the chloromethylketone functional group strongly indicates that this compound is an irreversible inhibitor. The mechanism of irreversible inhibition by halomethylketones involves the alkylation of an active site nucleophile. In the case of serine and cysteine proteases, the highly reactive methylene (B1212753) carbon of the chloromethylketone is attacked by the hydroxyl group of serine or the thiol group of cysteine, respectively. This results in the formation of a stable covalent ester or thioether linkage and the release of a chloride ion.
Experiments to confirm the irreversibility of inhibition typically involve methods that attempt to dissociate the inhibitor from the enzyme. One common technique is dialysis. If an enzyme is inhibited by a reversible inhibitor, its activity can often be restored by dialyzing away the inhibitor, which shifts the equilibrium back towards the free enzyme. In contrast, if the inhibition is irreversible, the covalent bond will persist, and enzyme activity will not be recovered even after extensive dialysis. Another method is a rapid dilution or "jump dilution" experiment, where a pre-incubated enzyme-inhibitor mixture is rapidly diluted. For a reversible inhibitor, this dilution would cause the inhibitor to dissociate from the enzyme, leading to a recovery of activity. For an irreversible inhibitor like a peptide chloromethylketone, no significant recovery of activity is expected.
Research on other peptidyl chloromethylketones has consistently demonstrated their irreversible nature. mdpi.comnih.gov For example, dec-RVKR-cmk is described as a small, synthetic, irreversible, and cell-permeable competitive inhibitor of proprotein convertases. mdpi.com The stability of the covalent adduct formed between the chloromethylketone and the enzyme's active site residue is the basis for this irreversibility.
Computational Modeling and Docking Studies
In the absence of empirical structural data, computational modeling and docking studies serve as powerful tools to predict and analyze the interactions between this compound and its target enzymes. These in silico methods provide valuable insights into the binding mode, affinity, and the dynamics of the enzyme-inhibitor complex.
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, this compound binding to a protease. The process involves sampling a large number of possible conformations and orientations of the inhibitor within the enzyme's active site and then using a scoring function to estimate the binding affinity for each pose.
For a covalent inhibitor like this compound, the docking process can be more complex. It often involves a two-step approach. First, non-covalent docking is performed to predict the initial binding pose of the inhibitor in the active site. This initial non-covalent complex is crucial as it positions the reactive chloromethylketone group in close proximity to the catalytic residue of the enzyme. The specificity of the peptidyl portion (Arg-Arg-Leu-Leu) is critical for achieving a favorable initial binding and correct orientation. Following the prediction of the non-covalent complex, covalent docking can be performed, where a covalent bond is explicitly modeled between the inhibitor and the active site residue.
The predicted binding mode would likely show the peptide backbone of the inhibitor forming hydrogen bonds with the enzyme's main chain, mimicking the interactions of a natural substrate. The arginine residues, with their positively charged guanidinium (B1211019) groups, would likely interact with negatively charged pockets (S1, S2, etc.) of the protease, while the leucine (B10760876) residues would engage in hydrophobic interactions. The decanoyl group would likely occupy a hydrophobic region of the binding site. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, can be used to rank potential inhibitors and guide further optimization.
Molecular Dynamics Simulations of Enzyme-Inhibitor Interactions
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the enzyme-inhibitor interaction over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the observation of conformational changes in both the enzyme and the inhibitor as they interact.
For this compound, MD simulations can be used to assess the stability of the initial non-covalent complex. If the inhibitor remains stably bound in a productive orientation for a significant period of the simulation, it supports the likelihood of a subsequent covalent reaction. MD simulations can also reveal the role of water molecules in mediating interactions and can help to identify key residues that are crucial for binding and catalysis.
Furthermore, advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the covalent bond formation itself. In a QM/MM simulation, the reactive part of the system (the chloromethylketone and the active site nucleophile) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach allows for the calculation of the reaction pathway and the associated energy barriers, providing a detailed understanding of the covalent inhibition mechanism at an electronic level. Studies on other covalent inhibitors have successfully used these methods to elucidate the reaction mechanism and the factors influencing reactivity. usc.edu
Table 2: Application of Computational Methods in the Study of Covalent Inhibitors
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking (Non-covalent) | Prediction of the initial binding pose of the inhibitor in the enzyme's active site. | Provides information on the preferred orientation, key non-covalent interactions (hydrogen bonds, hydrophobic contacts), and an initial estimate of binding affinity. |
| Molecular Docking (Covalent) | Modeling of the final covalently bound state of the inhibitor. | Shows the geometry of the covalent bond and the interactions of the inhibitor in its final, irreversibly bound state. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of the non-covalent and covalent enzyme-inhibitor complexes; observation of conformational changes. | Reveals the dynamic behavior of the complex, the role of solvent, and the flexibility of different regions of the enzyme and inhibitor. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the chemical reaction of covalent bond formation. | Elucidates the detailed reaction mechanism, transition states, and energy barriers associated with the covalent inhibition. |
Research Applications and Investigational Contexts in Pre Clinical Models
Use as a Biochemical Probe for Intracellular Protease Activity
Decanoyl-RRLL-CMK serves as a highly specific biochemical probe to investigate the functional roles of intracellular SKI-1/S1P. Unlike reporter substrates that measure enzymatic rates, this compound is used as an inhibitor to elucidate the consequences of blocking SKI-1/S1P activity. By introducing Dec-RRLL-CMK into cell culture systems, researchers can effectively ablate the function of this protease and observe the subsequent downstream effects. This "chemical knockout" approach is instrumental in confirming the substrates of SKI-1/S1P and dissecting its contribution to complex biological processes. Its utility lies in its cell permeability, allowing it to access the intracellular compartments where SKI-1/S1P is active, and its irreversible nature, which ensures a sustained blockade of the enzyme's function.
Application in Cell-Based Assays for Functional Validation
Cell-based assays are a primary application for decanoyl-RRLL-CMK, where it is used to validate the role of SKI-1/S1P in specific protein processing events and to understand the resulting cellular changes.
The most well-documented use of decanoyl-RRLL-CMK is in blocking the proteolytic maturation of viral and cellular proteins. Scientific studies have demonstrated its efficacy in preventing the cleavage of key SKI-1/S1P substrates in various cultured cell lines.
A foundational role of SKI-1/S1P is the processing of the Lassa virus (LASV) glycoprotein (B1211001) precursor, GP-C. nih.govresearchgate.net This cleavage, which occurs at a unique 'RRLL' motif, is essential for the production of infectious viral particles. nih.govresearchgate.net In cell-based assays, the application of decanoyl-RRLL-CMK effectively halts this process. nih.gov
Furthermore, research has validated its inhibitory action on endogenous cellular substrates. The compound has been shown to be a potent ex vivo inhibitor of the processing of activating transcription factor 6 (ATF6) and sterol regulatory element-binding protein 2 (SREBP-2). nih.gov Both of these are key regulators of cellular stress responses and lipid metabolism, respectively. While effective, it is noted that at concentrations exceeding 100 µM in cellular environments, the inhibitor may lose some of its specificity and partially inhibit other proprotein convertases like furin. nih.gov
| Substrate | Biological Role | Effect of Decanoyl-RRLL-CMK | Cellular Context | Reference |
|---|---|---|---|---|
| Lassa Virus Glycoprotein Precursor (GP-C) | Viral entry and infectivity | Inhibition of cleavage into GP1 and GP2 subunits | Cultured mammalian cells | nih.govresearchgate.netnih.gov |
| Pro-Activating Transcription Factor 6 (pro-ATF6) | Unfolded protein response, ER stress | Inhibition of proteolytic activation | Ex vivo (cultured cells) | nih.gov |
| Pro-Sterol Regulatory Element-Binding Protein 2 (pro-SREBP-2) | Cholesterol biosynthesis and uptake | Inhibition of proteolytic activation | Ex vivo (cultured cells) | nih.gov |
By blocking the processing of key substrates, decanoyl-RRLL-CMK can modulate significant cellular phenotypes. The most prominent example is its impact on cholesterol metabolism through the inhibition of SREBP-2 activation. nih.gov SREBP-2 is a master transcription factor that, upon activation by SKI-1/S1P, moves to the nucleus and turns on genes required for cholesterol synthesis and uptake. nih.gov
By preventing the initial cleavage of SREBP-2, decanoyl-RRLL-CMK effectively shuts down this entire pathway. This leads to a distinct cellular phenotype characterized by a reduced capacity to synthesize cholesterol. This application is crucial for studies aimed at understanding the regulation of lipid homeostasis and for investigating the cellular consequences of cholesterol depletion. The ability to pharmacologically control this pathway with a specific inhibitor like decanoyl-RRLL-CMK is a valuable tool for researchers in metabolic diseases.
Investigational Studies in Non-Human Organismal Systems
While decanoyl-RRLL-CMK has proven valuable in cell culture models, its application in more complex biological systems is not well-documented in publicly available scientific literature.
A review of published research did not yield specific studies where decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA was used in ex vivo tissue slice cultures to assess target engagement. Such studies would typically involve treating freshly isolated tissue with the inhibitor to determine if it can penetrate the tissue matrix and inhibit SKI-1/S1P activity, which could be measured by the processing of endogenous substrates like SREBP-2.
There is currently no published evidence of this compound being used in in vivo non-human models for pathway analysis. These types of studies would be essential to understand the inhibitor's pharmacokinetic properties, its efficacy in a whole organism, and the systemic biological consequences of SKI-1/S1P inhibition.
Exploring Resistance Mechanisms to Peptidomimetic Inhibitors in Model Systems
The emergence of resistance is a critical aspect of therapeutic development and a key area of investigation in pre-clinical models. While specific studies on acquired resistance to this compound are not extensively documented in publicly available literature, the broader principles governing resistance to peptidomimetic inhibitors, particularly those targeting proteases like furin, offer valuable insights. These mechanisms can be broadly categorized into target-based resistance and cell-based resistance.
Target-Based Resistance:
One of the primary mechanisms of resistance at the molecular level involves alterations in the target enzyme itself. In the context of peptidomimetic inhibitors, this often manifests as mutations in the gene encoding the target protease. Such mutations can lead to changes in the enzyme's active site, reducing the inhibitor's binding affinity without compromising the enzyme's essential biological function. For instance, studies on other protease inhibitors have shown that even subtle amino acid substitutions in the binding pocket can lead to a significant decrease in inhibitor efficacy.
Another facet of target-based resistance is the overexpression of the target enzyme. An increase in the concentration of the protease can effectively titrate out the inhibitor, requiring higher concentrations of the compound to achieve the same level of inhibition. Pre-clinical models have demonstrated that cells can adapt to the presence of an inhibitor by upregulating the expression of the target protein.
Cell-Based Resistance:
Cellular mechanisms of resistance are often more complex and can involve multiple pathways. A common mechanism is the reduced intracellular accumulation of the inhibitor. This can be due to increased efflux of the drug from the cell, mediated by the overexpression of ATP-binding cassette (ABC) transporters, or decreased influx due to changes in membrane permeability.
Furthermore, cells can develop resistance by activating alternative or redundant pathways that bypass the need for the inhibited enzyme. In the case of proprotein convertases like furin, which have overlapping substrate specificities with other convertases, cells might upregulate the expression or activity of another protease that can compensate for the inhibited one. This concept of functional redundancy has been explored in vitro and is a significant consideration in the development of specific protease inhibitors. nih.gov
To counteract these resistance mechanisms, researchers are exploring various strategies in the design of next-generation peptidomimetic inhibitors. These include:
Incorporation of Unnatural Amino Acids: Replacing natural amino acids with synthetic ones can enhance the inhibitor's resistance to proteolytic degradation by cellular enzymes, thereby increasing its bioavailability and duration of action. nih.gov
Cyclization: Transforming linear peptides into cyclic structures can improve their metabolic stability and conformational rigidity, leading to enhanced binding affinity and resistance to proteases. nih.gov
Chemical Modifications: Modifications to the inhibitor's structure, such as altering the C-terminal with decarboxylated arginine mimetics, have been shown to enhance their effectiveness and overcome some resistance mechanisms. news-medical.net
The following table summarizes key findings from research on resistance to similar peptidomimetic inhibitors:
| Resistance Mechanism | Description | Investigational Findings in Model Systems | Citation |
| Target Mutation | Alterations in the amino acid sequence of the target protease's active site. | Can significantly decrease the binding affinity of peptidomimetic inhibitors. | |
| Target Overexpression | Increased cellular production of the target protease. | Can titrate out the inhibitor, necessitating higher concentrations for efficacy. | |
| Drug Efflux | Increased removal of the inhibitor from the cell. | Overexpression of ABC transporters is a common mechanism. | |
| Functional Redundancy | Upregulation of alternative proteases with similar functions. | Other proprotein convertases can compensate for the inhibited enzyme. | nih.gov |
Development of this compound as a Lead Compound for Further Research Tool Development
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. This compound and its close structural analogs, such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk), have served as important lead compounds in the development of more potent and specific research tools for studying proprotein convertases (PCs), particularly furin. nih.gov
The initial discovery of the inhibitory activity of such peptidomimetic chloromethylketones against furin and other PCs established them as valuable probes for elucidating the roles of these enzymes in various physiological and pathological processes, including viral infections and cancer. nih.govnih.gov The decanoyl group at the N-terminus enhances cell permeability, a desirable property for a research tool intended for use in cell-based assays.
The development process from a lead compound like this compound involves several key steps:
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify different parts of the molecule—the peptide sequence, the N-terminal cap, and the reactive chloromethylketone group—to understand how these changes affect inhibitory activity and selectivity. For example, replacing amino acids in the peptide sequence can alter the inhibitor's preference for different PCs.
Improving Selectivity: A significant goal in developing research tools from a lead compound is to enhance its selectivity for a specific target enzyme. While this compound is a broad-spectrum PC inhibitor, subsequent research has focused on creating analogs with higher affinity for a single PC, such as furin. This allows for more precise investigation of the biological role of that specific enzyme without confounding effects from the inhibition of other proteases.
Enhancing Stability and Potency: As with addressing resistance, modifications such as incorporating unnatural amino acids or cyclization are employed to increase the metabolic stability and potency of the lead compound. This results in research tools that are more effective at lower concentrations and have a longer duration of action in experimental systems.
Development of Non-Covalent and Reversible Inhibitors: The irreversible nature of chloromethylketone inhibitors can be a limitation for certain applications. Therefore, this compound has also served as a template for the design of reversible inhibitors, which can be more suitable for in vivo studies and for dissecting dynamic cellular processes.
The following table outlines the properties of this compound that make it a suitable lead compound and the goals of its further development.
| Property | Description | Implication for Lead Compound Development | Citation |
| Broad-Spectrum Inhibition | Inhibits multiple proprotein convertases. | Provides a starting point for developing more selective inhibitors for specific PCs. | nih.gov |
| Cell Permeability | The N-terminal decanoyl group facilitates entry into cells. | Enables its use as a tool in cell-based assays to study intracellular processes. | |
| Peptidomimetic Nature | Mimics the natural substrate of the target proteases. | Allows for rational design and modification based on known enzyme-substrate interactions. | |
| Irreversible Inhibition | The chloromethylketone group forms a covalent bond with the active site. | Useful for complete and sustained inhibition in certain experimental setups, but also a driver for developing reversible alternatives. |
Future Directions and Emerging Research Avenues
Rational Design of Enhanced Peptidomimetic Inhibitors Based on Structural Insights
The future development of more potent and selective inhibitors derived from the decanoyl-Arg-Arg-Leu-Leu scaffold hinges on the principles of rational, structure-based design. The primary goal is to obtain high-resolution X-ray co-crystal structures of the inhibitor bound to its target enzyme(s). nih.gov This structural information is critical, providing a molecular blueprint of the binding pocket and revealing the precise interactions between the peptide sequence and the enzyme's active site. nih.gov
Once a co-crystal structure is secured, researchers can employ computational modeling and medicinal chemistry to systematically modify the inhibitor. nih.gov For instance, the hydrophobic Leu-Leu residues at the P1 and P2 positions could be replaced with other non-natural amino acids or cyclic structures to enhance binding affinity or alter selectivity for the S1 and S2 pockets of the target protease. Similarly, the P3 and P4 arginine residues could be modified to fine-tune interactions with the S3 and S4 pockets, potentially discriminating between closely related proteases that recognize basic residues. The decanoyl group can also be optimized, adjusting its length or composition to improve properties like cell permeability for in-cellulo studies. This iterative process of structural analysis, design, synthesis, and testing is a powerful strategy for developing second-generation probes with superior performance for research applications. nih.govnih.gov
Integration with Advanced Proteomics and Chemical Biology Technologies
To fully elucidate the biological role of the enzymes targeted by decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA, its integration with cutting-edge proteomics and chemical biology platforms is essential. These technologies allow for the study of enzyme activity directly within complex biological systems, offering a more dynamic and physiologically relevant picture than traditional biochemical assays. nih.govfrontiersin.org
Activity-Based Proteomic Profiling (ABPP) for Global Target Identification
Activity-Based Proteomic Profiling (ABPP) is a powerful chemical proteomic strategy for identifying the full spectrum of enzyme targets of a given inhibitor in a native biological sample, such as a cell lysate or even a whole organism. nih.govfrontiersin.org ABPP utilizes chemical probes that covalently modify the active site of enzymes, allowing for their subsequent detection and identification. nih.gov
To apply this to this compound, a modified version of the inhibitor would be synthesized to include a "tag" for visualization or enrichment, such as a fluorophore or a biotin (B1667282) group. This new activity-based probe (ABP) could then be used in two main ways:
Direct Target Identification: The ABP is incubated with a proteome, and the covalently labeled enzymes are identified using mass spectrometry. This would provide a global profile of all proteases that can be targeted by the Arg-Arg-Leu-Leu-CMK scaffold.
Competitive Profiling: The original, untagged inhibitor is used to pre-treat the proteome before adding a broad-spectrum ABP that targets the same class of enzymes (e.g., cysteine proteases). By comparing the protein labeling profile with and without the inhibitor, one can identify the specific targets of this compound by observing which signals disappear. frontiersin.org This approach is invaluable for confirming target engagement and assessing inhibitor selectivity across the entire enzyme family.
| ABPP Strategy | Description | Outcome |
| Direct Profiling | An activity-based probe (ABP) derived from the inhibitor (containing a reporter tag) is used to directly label enzymes in a complex proteome. | Comprehensive list of all potential enzyme targets. |
| Competitive Profiling | The proteome is pre-incubated with the unlabeled inhibitor before treatment with a broad-spectrum ABP for the same enzyme class. | Identification of specific targets by observing the loss of signal from the broad-spectrum probe. |
Multiplexed Enzyme Activity Assays
While ABPP identifies targets, multiplexed enzyme activity assays allow for the rapid and simultaneous screening of an inhibitor against a large panel of purified enzymes. nih.govembopress.orgnih.gov These high-throughput platforms are crucial for efficiently determining an inhibitor's potency (e.g., IC50 value) and selectivity profile.
In such an assay, dozens of different proteases are arrayed, each with a specific fluorogenic substrate. reactionbiology.com The activity of each enzyme is measured in parallel in the presence of varying concentrations of this compound. This approach would rapidly reveal which enzymes among the panel are most potently inhibited, providing quantitative data on its selectivity. This is far more efficient than traditional single-target assays and can uncover unexpected off-target activities, which is critical information for a research tool designed for specific biological interrogation. nih.govembopress.org
Exploration of Novel Biological Roles for Target Enzymes in Various Organisms (non-human)
Peptidomimetic inhibitors are powerful tools for dissecting the function of enzymes in non-human organisms, where genetic tools may be less established. A key target class for peptidyl-CMK inhibitors are the kexin-like proprotein convertases (PCs). nih.gov In yeast, the Kex2 protease is a well-studied PC responsible for processing precursor proteins secreted from the cell. nih.govnih.gov
Given its dibasic recognition motif, this compound could potentially inhibit Kex2 or similar proteases in other fungi or lower eukaryotes. Researchers could use this inhibitor to block Kex2 activity and study the consequences, such as the failed maturation of secreted proteins, toxins, or cell wall components. nih.govgoogle.com For example, a similar compound, Decanoyl-RVKR-CMK, is known to be a potent inhibitor of furin and other PCs, and has been used to study viral protein processing. nih.govbpsbioscience.com By applying this compound to various non-human systems, from pathogenic fungi to model organisms like C. elegans or Drosophila, researchers could uncover novel physiological roles for the targeted proteases in development, immunity, or pathogenesis.
Development of High-Throughput Screening Assays for Related Peptidomimetic Libraries
The this compound scaffold serves as an excellent starting point for the creation and screening of large chemical libraries to discover new research tools. High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of related compounds. youtube.comscienceopen.com
A library of peptidomimetics could be generated where the Arg-Arg and Leu-Leu motifs are systematically replaced with other natural and non-natural amino acids. These libraries could then be screened against specific proteases using fluorescence-based assays or against entire proteomes using mass spectrometry. nih.govnih.govwuxiapptec.com For covalent inhibitors like this one, HTS by intact protein mass spectrometry is a popular method, as it can directly confirm covalent binding by detecting the mass shift of the target protein. youtube.comnih.gov Such screens can identify compounds with novel selectivity profiles, for instance, inhibitors that may lose affinity for the original target but gain high potency for another related protease, thereby expanding the toolbox of selective chemical probes available to researchers.
| HTS Method | Principle | Application for Peptidomimetic Libraries |
| Fluorescence-Based Assays | Measures the cleavage of a fluorogenic substrate by a target enzyme. Inhibition reduces the fluorescent signal. | Rapidly screen a library against a single, purified protease target to find potent inhibitors. amerigoscientific.com |
| Intact Protein Mass Spectrometry | Detects the increase in molecular weight of a target protein after covalent modification by an inhibitor. | Confirms covalent binding and can be used in a high-throughput manner to screen for binders. youtube.com |
| Targeted Mass Spectrometry | A more sensitive mass spectrometry method that can provide binding site information during the initial screen. | Provides structure-activity relationship data early in the screening process. nih.gov |
Addressing Challenges in Peptidomimetic Stability and Delivery for Research Applications (excluding therapeutic focus)
A significant challenge for using peptide-based tools in cell culture or in vivo models is their limited metabolic stability and cell permeability. alliedacademies.orgnih.gov While this compound's decanoyl group enhances lipophilicity, further improvements can be made to create more robust research tools.
Strategies to enhance stability focus on modifying the peptide backbone to make it resistant to degradation by endogenous proteases. alliedacademies.orgacs.org Key approaches include:
N- and C-terminal Capping: The N-terminal decanoyl group and the C-terminal chloromethylketone already provide some protection. Further modifications like C-terminal amidation (if the warhead is changed) can prevent degradation by carboxypeptidases. researchgate.net
Use of D-amino acids: Replacing one or more of the L-amino acids with their D-enantiomers can render the peptide bonds unrecognizable to standard proteases, significantly increasing the compound's half-life in biological media. nih.govunc.edu
Cyclization: Creating a cyclic version of the peptide can drastically improve stability by reducing conformational flexibility and shielding the backbone from proteases. alliedacademies.orgacs.org
Peptidomimetic Scaffolds: Incorporating non-peptide building blocks, such as diketopiperazines, can create a more rigid and stable structure that mimics the original peptide's conformation. credenceresearch.com
For research applications, ensuring the compound can effectively reach its intracellular target is paramount. While the decanoyl group aids passive diffusion, conjugation to cell-penetrating peptides (CPPs)—short, positively charged sequences like poly-arginine—could be explored to facilitate active transport into cells for experiments requiring efficient intracellular delivery. nih.gov These enhancements are not for therapeutic development but are aimed at creating more reliable and effective chemical probes for basic biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
